molecular formula C19H24ClFN4O3 B2935191 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189890-12-7

2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2935191
CAS No.: 1189890-12-7
M. Wt: 410.87
InChI Key: MHAPHWVLDHQSGN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound characterized by its distinct molecular structure, which combines a fluorophenoxy group and a propoxypyridazinyl-piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple synthetic steps:

  • Formation of the Fluorophenoxy Intermediate: This step may include the reaction of fluorophenol with an appropriate halogenating agent under controlled conditions.

  • Synthesis of the Propoxypyridazinyl Intermediate:

  • Coupling Reaction: The final product is obtained by coupling the fluorophenoxy intermediate with the propoxypyridazinyl-piperazinyl intermediate using specific reagents and catalysts to form the desired ethanone compound.

Industrial Production Methods

Industrial production methods for this compound usually involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of efficient catalysts. Scalability is key to industrial production, requiring robust and reproducible synthetic routes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride can undergo oxidation reactions, which may lead to the formation of hydroxylated or ketone derivatives.

  • Reduction: The compound can also be reduced, potentially yielding secondary alcohols or other reduced forms.

  • Substitution: It is capable of undergoing substitution reactions, particularly at the fluorophenoxy and piperazinyl positions.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other strong oxidizing agents under appropriate conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.

  • Substitution: Reagents like alkyl halides or acyl chlorides are often utilized for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the conditions and reagents used but can include hydroxylated, ketone, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride serves as a useful reagent in the synthesis of more complex organic molecules and as a starting material for the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with various biological targets, including enzymes and receptors, which can provide insights into its biochemical effects and therapeutic potential.

Medicine

Medicinal research focuses on the compound’s pharmacological properties, exploring its potential as a candidate for drug development. Studies may include its efficacy, safety, and mechanism of action in treating specific medical conditions.

Industry

In the industrial sector, the compound may be employed in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways affected by these interactions can vary depending on the specific biological context but often involve modulation of biochemical pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)-1-(4-(6-propoxyphenyl)piperazin-1-yl)ethanone hydrochloride

  • 2-(2-Chlorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride

  • 2-(2-Fluorophenoxy)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride

Uniqueness

What makes 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride unique is its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness can be pivotal in its specific applications and potential advantages in research and industry.

There's so much potential packed in that molecule. Wouldn't you agree?

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAPHWVLDHQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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